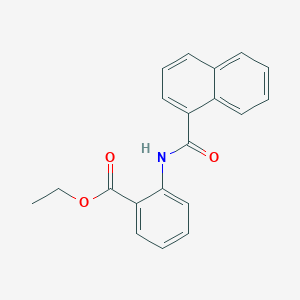

Ethyl 2-(1-naphthoylamino)benzoate

Description

Ethyl 2-(1-naphthoylamino)benzoate is an aromatic ester derivative characterized by a benzoate core substituted at the ortho-position (C2) with a 1-naphthoylamino group. This compound combines a rigid naphthalene moiety with an ester functional group, making it structurally distinct from simpler alkyl benzoates. Its synthesis likely involves coupling reactions between ethyl 2-aminobenzoate and 1-naphthoyl chloride, followed by crystallization and purification.

Properties

Molecular Formula |

C20H17NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

ethyl 2-(naphthalene-1-carbonylamino)benzoate |

InChI |

InChI=1S/C20H17NO3/c1-2-24-20(23)17-11-5-6-13-18(17)21-19(22)16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H,21,22) |

InChI Key |

ZJQLWSCBBATMQT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include ethyl benzoate derivatives with substituents at varying positions and functionalities (Table 1). Key structural differences influence reactivity, solubility, and intermolecular interactions:

| Compound Name | Substituent Position | Functional Group | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| Ethyl 2-(1-naphthoylamino)benzoate | C2 | 1-Naphthoylamino | ~323.35 | Bulky aromatic substituent |

| Ethyl 4-(dimethylamino)benzoate | C4 | Dimethylamino | ~207.26 | Electron-donating amino group |

| I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) | C4 | Thioether-linked isoxazole | ~406.54 | Flexible aliphatic chain with heterocycle |

| Ethyl O-(dimethylamino)benzoate | Ortho (C2) | Dimethylamino | ~207.26 | Sterically hindered amino group |

Key Observations :

- Bulkiness: The 1-naphthoylamino group’s planar, aromatic structure may enhance π-π stacking in solid-state packing, as observed in naphthalene-containing crystals . This contrasts with aliphatic substituents in I-6501, which likely improve solubility in nonpolar solvents .

Physicochemical and Reactivity Profiles

Solubility and Polarity

- Ethyl 2-(1-naphthoylamino)benzoate: Expected to exhibit low solubility in polar solvents (e.g., water) due to its bulky aromatic group. Higher solubility in dichloromethane or toluene is probable .

- Ethyl 4-(dimethylamino)benzoate: Demonstrates moderate polarity, with solubility enhanced by the electron-rich dimethylamino group. Used in resin cements for its balance of reactivity and solubility .

- I-6501 : The thioether and isoxazole moieties likely increase lipophilicity, favoring organic phase partitioning .

Reactivity

- Ester Hydrolysis: The ortho-naphthoylamino group may sterically protect the ester linkage, slowing hydrolysis compared to unsubstituted ethyl benzoates .

- Photopolymerization: Unlike Ethyl 4-(dimethylamino)benzoate, which acts as a co-initiator in resins, the naphthoylamino group’s electron-withdrawing nature might reduce photoreactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.